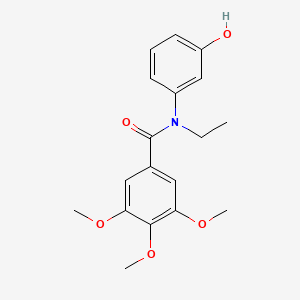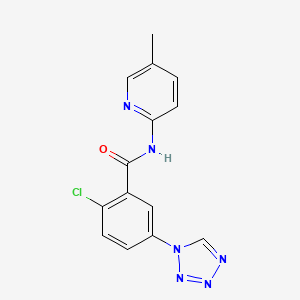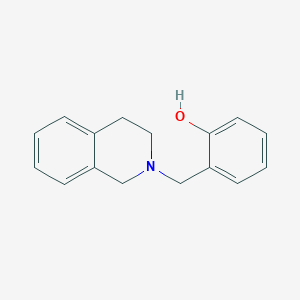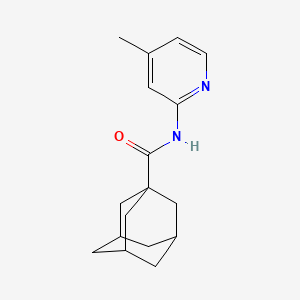![molecular formula C14H20N2O3 B4995212 N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)
N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine, commonly known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a derivative of 4-nitrophenol and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of MNBA is not yet fully understood. However, studies have suggested that MNBA may act as a free radical scavenger and inhibit the production of pro-inflammatory cytokines. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MNBA has been found to have a low toxicity profile and is well-tolerated in animal models. Studies have shown that MNBA can reduce inflammation and oxidative stress in various tissues and organs. MNBA has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MNBA has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MNBA has a limited solubility in water, which can make it difficult to work with in some experiments. MNBA also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of MNBA. One potential direction is the development of MNBA-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of MNBA-based materials for various applications, including drug delivery and sensing. Further studies are also needed to fully understand the mechanism of action of MNBA and its potential applications in various fields.
Conclusion:
In conclusion, MNBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is synthesized through a multistep process and has been studied for its anti-inflammatory and anti-cancer properties. MNBA has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MNBA has a limited solubility in water and a short half-life, which can limit its effectiveness in some applications. Further studies are needed to fully understand the mechanism of action of MNBA and its potential applications in various fields.
Méthodes De Synthèse
MNBA is synthesized through a multistep process that involves the reaction of 4-nitrophenol with butyl bromide, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting compound with acrolein. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
MNBA has been found to have potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNBA has been studied for its anti-inflammatory and anti-cancer properties. In material science, MNBA has been used as a building block for the synthesis of polymers and dendrimers. In environmental science, MNBA has been used as a probe for the detection of heavy metals.
Propriétés
IUPAC Name |
4-(4-methyl-2-nitrophenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-8-15-9-4-5-10-19-14-7-6-12(2)11-13(14)16(17)18/h3,6-7,11,15H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLXQJODKLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)


![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)